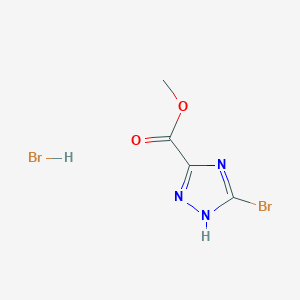![molecular formula C7H14ClN B1653003 Chlorhydrate de 2-Azabicyclo[3.2.1]octane CAS No. 16994-01-7](/img/structure/B1653003.png)
Chlorhydrate de 2-Azabicyclo[3.2.1]octane
Vue d'ensemble
Description
2-Azabicyclo[3.2.1]octane hydrochloride is a nitrogen-containing heterocycle . It has significant potential in the field of drug discovery . This compound has been applied as a key synthetic intermediate in several total syntheses .
Synthesis Analysis
The synthesis of 2-Azabicyclo[3.2.1]octane hydrochloride involves several steps. The unique structure of this compound makes it a challenging scaffold to acquire . The synthetic approaches to access this bicyclic architecture have been summarized in several studies .Molecular Structure Analysis
The 2-Azabicyclo[3.2.1]octane system consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring . This unique structure has gained significant interest in the past decades due to its synthetic and pharmacological potential .Chemical Reactions Analysis
The core of 2-Azabicyclo[3.2.1]octane hydrochloride has been applied as a key synthetic intermediate in several total syntheses . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Physical and Chemical Properties Analysis
The molecular weight of 2-Azabicyclo[3.2.1]octane hydrochloride is 147.65 . The compound is stored at room temperature . More specific physical and chemical properties are not provided in the retrieved papers.Applications De Recherche Scientifique
Découverte de médicaments
Les 2-Azabicyclo[3.2.1]octanes sont des hétérocycles contenant de l'azote qui présentent un potentiel important dans le domaine de la découverte de médicaments . Leur structure unique peut faire d'eux un échafaudage difficile à acquérir .
Intermédiaire synthétique
Ce noyau a été utilisé comme intermédiaire synthétique clé dans plusieurs synthèses totales . La structure unique des 2-Azabicyclo[3.2.1]octanes peut faire d'eux un échafaudage difficile à acquérir .
Valorisation de la biomasse
L'une des chercheuses travaillant sur ce composé, Mariana Crespo Monteiro, se concentre sur la valorisation de composés dérivés de la biomasse par des transformations photochimiques . Il est possible que le chlorhydrate de 2-Azabicyclo[3.2.1]octane puisse avoir des applications dans ce domaine.
Réactions catalysées au palladium
Mariana Crespo Monteiro travaille également sur des réactions d'aziridines catalysées au palladium . Compte tenu des similitudes structurelles entre les aziridines et les 2-Azabicyclo[3.2.1]octanes, il est possible que le this compound puisse avoir des applications dans les réactions catalysées au palladium.
Photochimie et photocatalyse
João Rafael Vale, un autre chercheur travaillant sur ce composé, s'intéresse à la photochimie et à la photocatalyse . Il est possible que le this compound puisse avoir des applications dans ces domaines.
Chimie organique synthétique
João Rafael Vale a également une forte composante en chimie organique synthétique . Compte tenu du potentiel synthétique des 2-Azabicyclo[3.2.1]octanes, il est possible que le this compound puisse avoir des applications en chimie organique synthétique.
Safety and Hazards
The safety data sheet for a similar compound, 8-Oxa-3-Azabicyclo[3.2.1]Octane Hydrochloride, suggests using personal protective equipment, avoiding dust formation, and avoiding breathing vapors, mist, or dust . It’s likely that similar precautions would apply to 2-Azabicyclo[3.2.1]octane hydrochloride.
Orientations Futures
Given the significant potential of 2-Azabicyclo[3.2.1]octane hydrochloride in the field of drug discovery , future research will likely continue to explore its applications as a synthetic intermediate. Additionally, the development of more efficient and accessible synthetic approaches for this compound could be a focus of future studies .
Mécanisme D'action
Target of Action
2-Azabicyclo[3.2.1]octane hydrochloride is a nitrogen-containing heterocycle . It has been found to inhibit the intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA) activity . NAAA is a promising target for managing the inflammatory response under disabling conditions .
Mode of Action
The exact mode of action of 2-Azabicyclo[32It is known to interact with its target, naaa, and inhibit its activity . This interaction and the resulting changes in the activity of NAAA are believed to be key to its potential therapeutic effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Azabicyclo[32The unique structure of this compound, which includes a bicyclic architecture, may influence its pharmacokinetic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Azabicyclo[3.2.1]octane hydrochloride. For instance, conditions that affect the stability of the compound, such as temperature and pH, could potentially influence its efficacy. Additionally, factors such as the presence of other molecules could impact the compound’s interaction with its target .
Analyse Biochimique
Biochemical Properties
The 2-Azabicyclo[3.2.1]octane system has gained significant interest due to its synthetic and pharmacological potential . Specific enzymes, proteins, and other biomolecules that 2-Azabicyclo[3.2.1]octane hydrochloride interacts with are not mentioned in the available literature.
Molecular Mechanism
The assembly of the 2-azabicyclo [3.2.1]octanes is often achieved via nucleophilic attack and concomitant intramolecular cyclization
Propriétés
IUPAC Name |
2-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-7-5-6(1)3-4-8-7;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEWCCOKDMZBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16994-01-7 | |
| Record name | 2-Azabicyclo[3.2.1]octane, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16994-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-azabicyclo[3.2.1]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,5-Dioxo-1-propylimidazolidin-4-YL)-N-[2-(1H-pyrazol-4-YL)ethyl]acetamide](/img/structure/B1652926.png)
![1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone](/img/structure/B1652927.png)









![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfonyl]-2-(trifluoromethyl)benzonitrile](/img/structure/B1652943.png)
